5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-10-6-4(8)2-5(9)12-7(6)11-3/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLBDPZXMHYODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine typically involves the reaction of 5,7-dichloropyridine-2,3-diamine with appropriate reagents under controlled conditions. One common method includes the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and a phase transfer catalyst such as tetrabutylammonium bromide (t-BAB). The reaction is carried out at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Antimicrobial Activity
5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine has been investigated for its antimicrobial properties. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant activity against various pathogens. For instance, studies have shown that certain derivatives demonstrate potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L .
Anticancer Potential
The compound is also being explored for its anticancer properties. Imidazo[4,5-b]pyridines have been associated with the inhibition of cancer cell proliferation and the induction of apoptosis in various cancer cell lines. For example, a study highlighted the potential of imidazo[4,5-b]pyridine derivatives as inhibitors of specific kinases involved in cancer progression . The structural characteristics of these compounds allow for interaction with key biological targets, making them viable candidates for further development.
Anti-inflammatory Effects
Research has indicated that imidazo[4,5-b]pyridine derivatives can modulate inflammatory responses. One study demonstrated that these compounds could inhibit the activation of transcription factors such as NF-κB and Nrf2, which are crucial in regulating oxidative stress and inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine typically involves multi-step processes that include cyclization reactions using various starting materials. The synthetic pathways often utilize catalysts to enhance yield and selectivity .
Case Study: Synthesis and Evaluation
A notable study synthesized a series of imidazo[4,5-b]pyridine derivatives and evaluated their biological activities. Among these compounds, some exhibited promising antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study utilized both agar diffusion methods and MIC determinations to assess efficacy .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of imidazo[4,5-b]pyridines are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Methyl Positioning : The 2-methyl group (vs. 1-methyl in ) introduces steric hindrance, which may influence pharmacokinetics and target selectivity .
- Amino vs. Methyl: The amino-substituted analogue () exhibits higher polarity, altering solubility and bioavailability compared to methylated derivatives .
Anticancer Potential:
- 2,3-Diaryl-3H-imidazo[4,5-b]pyridines () with diaryl substituents showed moderate cytotoxicity against K562 leukemia cells (IC₅₀ ~20–50 µM). The dichloro and methyl groups in the target compound may enhance cytotoxicity through improved membrane permeability .
- 5-Fluoro-imidazo[4,5-b]pyridine derivatives () demonstrated bioactivity in chromane-amine conjugates, suggesting halogenation is critical for target engagement .
Antimicrobial Features:
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives () exhibited antimicrobial activity via alkylation at N3 and N4 positions. Dichloro substitution in the target compound may offer broader-spectrum activity .
Common Methods:
- Reductive Cyclization : Na₂S₂O₄-mediated reduction of nitro precursors, as seen in , and 6, yields imidazo[4,5-b]pyridines with varied substituents .
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Buchwald–Hartwig in ) enable C2 functionalization, though yields depend on ligand choice (e.g., XantPhos vs. BINAP) .
Biological Activity
5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with significant biological activity, particularly in pharmacology. This compound has been studied for its potential applications in drug development, especially in the fields of oncology and infectious diseases. Its chemical structure is characterized by the presence of two chlorine atoms and a methyl group, contributing to its unique properties.
- IUPAC Name : 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine
- CAS Number : 2089292-97-5
- Molecular Formula : C7H5Cl2N3
- Molecular Weight : 202.04 g/mol
- Purity : Available in purities ranging from 95% to 97% .
Anticancer Potential
Research indicates that imidazo[4,5-b]pyridine derivatives, including 5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine, exhibit promising anticancer activities. A study highlighted the compound's effectiveness against various cancer cell lines such as HeLa and A549. The compound demonstrated significant cytotoxic effects, with IC50 values indicating its potency in inhibiting cancer cell proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression. For instance, it has been shown to inhibit certain kinases that play critical roles in cell signaling pathways associated with tumor growth and survival . The structural similarity of imidazo[4,5-b]pyridines to purine bases suggests potential interactions with DNA and RNA synthesis pathways.
Table of Biological Activities
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 12.50 | |
| Anticancer | A549 | 42.30 | |
| Kinase Inhibition | Various | Varies |
Case Studies and Research Findings
- Cytotoxicity Studies : In a controlled study, 5,7-dichloro-2-methyl-1H-imidazo[4,5-b]pyridine was evaluated for its cytotoxic effects on multiple cancer cell lines. The results showed a dose-dependent response, confirming its potential as an anticancer agent .
- Synthetic Approaches : Various synthetic routes have been developed to produce imidazo[4,5-b]pyridine derivatives efficiently. These methods often involve multicomponent reactions and oxidative couplings that enhance yield and purity .
- In Vivo Studies : Preliminary in vivo studies indicated that derivatives of this compound could lower liver triglyceride levels without adverse effects on overall health metrics in animal models of metabolic dysfunction-associated steatohepatitis (MASH) .
Q & A
Q. What are the standard synthetic routes for 5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine, and how are yields optimized?
A common method involves cyclization of 2-amino-3-methylaminopyridine precursors with reagents like phenylacetic acid, followed by chlorination using POCl₃. Reaction conditions (e.g., temperature, time) are critical for yield optimization. Post-synthetic purification often employs column chromatography or recrystallization . For regioselective N1-methylation, Pd-catalyzed coupling or low-temperature alkylation is recommended to avoid byproducts .
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify chloro and methyl substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides unambiguous structural data. Purity is assessed via HPLC (>95%) and thin-layer chromatography (TLC) .
Q. What are the primary biological screening assays used to evaluate this compound’s activity?
In vitro antiproliferative activity is tested against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Antioxidant potential is evaluated via DPPH, ABTS, and FRAP methods. Antimicrobial activity is assessed against Gram-positive/negative bacteria using microdilution techniques .
Advanced Research Questions
Q. How can computational methods predict the biological activity and reactivity of this compound?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain antioxidative behavior. Molecular docking studies (e.g., with β-glucuronidase or kinase targets) identify binding affinities. ADMET predictions assess pharmacokinetic profiles .
Q. What strategies address regioselectivity challenges during N1-substitution reactions?
Direct alkylation often lacks selectivity, leading to mixtures. Advanced approaches include:
Q. How do structural modifications (e.g., chloro/methyl groups) influence biological activity?
The 5,7-dichloro substitution enhances electrophilicity, improving DNA intercalation in anticancer studies. The 2-methyl group increases lipophilicity, affecting membrane permeability. Comparative SAR studies show that electron-withdrawing substituents at the 5/7 positions correlate with enhanced antimicrobial activity .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Meta-analyses should:
- Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
- Validate results across multiple independent labs.
- Perform dose-response curves to compare EC₅₀ values .
Q. How can reaction conditions be optimized to improve synthetic efficiency?
Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
